Physicochemical properties of 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol
Physicochemical properties of 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol
Abstract: The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile biological activities and favorable physicochemical properties. This guide provides a comprehensive technical overview of a specific derivative, 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol. We delve into its structural attributes, predicted physicochemical parameters, and the robust experimental methodologies required for their validation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a framework for understanding and advancing this promising molecular entity within a research and development context. We will explore its synthesis, structural elucidation, and a detailed analysis of its solubility, pKa, and lipophilicity, grounding our discussion in established scientific principles and field-proven experimental protocols.
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to engage in a wide range of biological interactions and its favorable metabolic profile. The presence of the sulfur atom and the nitrogen atoms allows for hydrogen bonding, coordination with metal ions, and other non-covalent interactions, making it a versatile building block for designing new therapeutic agents. Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The specific compound of interest, 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol, combines this potent scaffold with an amino group, a known hydrogen bond donor and acceptor, and a tertiary alcohol, which can influence solubility and metabolic stability.
Synthesis and Structural Elucidation
A robust understanding of a compound's properties begins with its synthesis and structural confirmation. The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol can be approached through established methods for 1,3,4-thiadiazole ring formation.
Proposed Synthetic Pathway
A common and efficient method for the synthesis of 2-substituted-5-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivative. In this case, 2-hydroxyisobutyric acid serves as the logical precursor for the propan-2-ol substituent.
Caption: Proposed synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol.
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of 2-hydroxyisobutyric acid (1.0 eq) in phosphorus oxychloride (5-10 vol), add thiosemicarbazide (1.0-1.2 eq) portion-wise at 0°C. Expertise & Experience: Using phosphorus oxychloride as both a solvent and a dehydrating agent is a common strategy for this type of cyclization, driving the reaction to completion.
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Reaction Progression: Allow the mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The acidic solution is then neutralized with a saturated solution of sodium bicarbonate or a similar base until a pH of 7-8 is achieved. Trustworthiness: This quenching and neutralization step is critical for safety (hydrolysis of excess POCl3) and for ensuring the product, which contains a basic amino group, is in its free base form for extraction.
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Extraction and Purification: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic methods. Based on the structure, the following spectral data are predicted:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 7.25 (s, 2H, -NH₂): The amino protons are expected to appear as a broad singlet.
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δ 5.50 (s, 1H, -OH): The hydroxyl proton will likely be a singlet.
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δ 1.40 (s, 6H, 2 x -CH₃): The two methyl groups are equivalent and will appear as a sharp singlet.
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¹³C NMR (DMSO-d₆, 100 MHz):
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δ 168.0 (C5-NH₂): The carbon atom of the thiadiazole ring attached to the amino group.
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δ 155.0 (C2-C(CH₃)₂OH): The carbon atom of the thiadiazole ring attached to the propan-2-ol group.
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δ 70.0 (-C(CH₃)₂OH): The quaternary carbon of the propan-2-ol group.
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δ 25.0 (-CH₃): The equivalent methyl carbons.
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Mass Spectrometry (ESI+):
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[M+H]⁺ = C₅H₉N₃OS + H⁺ = Expected m/z.
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Infrared (IR) Spectroscopy (KBr, cm⁻¹):
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3300-3100 (N-H stretching)
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3400-3300 (O-H stretching)
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~1620 (C=N stretching)
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~1550 (N-H bending)
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Core Physicochemical Properties: A Predictive and Experimental Framework
Understanding the physicochemical properties of a new chemical entity is paramount in drug development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Physicochemical Properties
Several computational tools can provide initial estimates of a compound's properties. These in silico predictions are invaluable for prioritizing candidates before committing to extensive laboratory work.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 159.22 g/mol | Adherence to Lipinski's Rule of Five; impacts diffusion and transport. |
| pKa (Most Basic) | 3.5 - 4.5 | Governs ionization state at physiological pH, affecting solubility and receptor binding. |
| cLogP | -0.5 to 0.5 | Indicates lipophilicity; influences membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 94.5 Ų | A key indicator of membrane permeability and potential for oral bioavailability. |
| Hydrogen Bond Donors | 2 | The amino and hydroxyl groups contribute to interactions with biological targets and water. |
| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms can accept hydrogen bonds, influencing solubility. |
Experimental Determination of Physicochemical Properties
While predictions are useful, experimental validation is the gold standard. The following sections outline the standard protocols for determining the key physicochemical parameters for 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol.
Caption: Experimental workflow for physicochemical characterization.
Protocol 1: Aqueous Thermodynamic Solubility Determination
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Rationale: Thermodynamic solubility is the true equilibrium solubility of a compound, a critical parameter for assessing its potential for oral absorption.
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Methodology:
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Add an excess of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
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Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). Trustworthiness: Ensuring equilibrium is reached is vital for accurate thermodynamic solubility data; kinetic solubility is often higher and less relevant for predicting in vivo behavior.
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Filter the samples to remove undissolved solid.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Protocol 2: pKa Determination by Potentiometric Titration
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Rationale: The pKa value(s) of a compound determine its charge state at different pH levels, which profoundly impacts its interaction with biological membranes and targets.
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Methodology:
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Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).
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Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.
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Continue the titration with a standardized solution of a strong base (e.g., 0.1 M NaOH).
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Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point(s) of the titration curve. Expertise & Experience: The choice of co-solvent and its concentration must be carefully considered and reported, as it can influence the apparent pKa.
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Protocol 3: Lipophilicity (LogP) Determination by the Shake-Flask Method
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Rationale: The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity, a key factor in its ability to cross cell membranes.
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Methodology:
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Prepare a solution of the compound in n-octanol that has been pre-saturated with water.
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Add an equal volume of water that has been pre-saturated with n-octanol.
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Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
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Centrifuge the mixture to ensure complete phase separation.
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Carefully sample both the n-octanol and the aqueous layers.
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Determine the concentration of the compound in each layer using HPLC-UV.
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Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Trustworthiness: Pre-saturation of the solvents is a critical step to ensure that the volumes of the two phases do not change during the experiment, which would lead to inaccurate results.
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Conclusion and Future Directions
2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol is a compound with significant potential, stemming from its privileged 1,3,4-thiadiazole core. The predictive data presented herein suggests a favorable profile for drug development, with good aqueous solubility and a TPSA value conducive to oral bioavailability. The experimental protocols outlined provide a clear and robust pathway for the validation of these predictions. Future work should focus on the full experimental characterization of this compound, followed by screening for biological activity across various therapeutic areas where 1,3,4-thiadiazole derivatives have shown promise. This systematic approach, combining predictive science with rigorous experimental validation, is essential for advancing new chemical entities from the laboratory to clinical relevance.
References
- General Properties and Synthesis of 1,3,4-Thiadiazoles: A comprehensive review on the synthesis and applications of 1,3,4-thiadiazole deriv
- Medicinal Chemistry of 1,3,4-Thiadiazoles: An overview of the pharmacological activities of compounds containing the 1,3,4-thiadiazole ring. Source: European Journal of Medicinal Chemistry
- Experimental Protocols for Physicochemical Properties: Guidelines on the experimental determination of solubility and permeability. Source: Advanced Drug Delivery Reviews
- In Silico Prediction of ADME Properties: A discussion on the use of computational tools in drug discovery. Source: Drug Discovery Today
